molecular formula C19H21F3N2O4 B270542 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

货号 B270542
分子量: 398.4 g/mol
InChI 键: ARZJFKNSGYKJPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CCT129202, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In

作用机制

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the activity of Hsp90 by binding to the ATP-binding pocket of the protein. This prevents the protein from undergoing conformational changes necessary for its function, leading to the degradation of client proteins that are dependent on Hsp90 for their stability. This mechanism of action has been shown to be effective in reducing the growth and survival of cancer cells, as well as inhibiting the replication of viruses.
Biochemical and Physiological Effects:
6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, it has been shown to inhibit the invasion and metastasis of cancer cells. In infectious diseases, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit the replication of viruses, including hepatitis C virus and human immunodeficiency virus. However, it is important to note that the effects of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid may vary depending on the specific disease and cell type being studied.

实验室实验的优点和局限性

One advantage of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its high specificity for Hsp90, which reduces the likelihood of off-target effects. In addition, its small molecular weight and lipophilicity make it suitable for use in both in vitro and in vivo experiments. However, one limitation of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

未来方向

There are several future directions for the study of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the investigation of the potential use of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, the development of more potent and selective Hsp90 inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

合成方法

The synthesis of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of 4-morpholino-3-trifluoromethylaniline with ethyl chloroformate to produce 4-morpholino-3-trifluoromethylphenyl carbamate. This intermediate is then reacted with cyclohex-2-en-1-one in the presence of sodium hydride to yield the desired product, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. The overall yield of this synthesis method is approximately 30%, making it a relatively efficient process.

科学研究应用

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the protein target, heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes, including protein folding, degradation, and signaling. Hsp90 has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been investigated as a potential treatment for these diseases.

属性

产品名称

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

分子式

C19H21F3N2O4

分子量

398.4 g/mol

IUPAC 名称

6-[[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H21F3N2O4/c20-19(21,22)15-11-12(5-6-16(15)24-7-9-28-10-8-24)23-17(25)13-3-1-2-4-14(13)18(26)27/h1-2,5-6,11,13-14H,3-4,7-10H2,(H,23,25)(H,26,27)

InChI 键

ARZJFKNSGYKJPF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

规范 SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。